(R)-3-Hydroxy-4-phenylbutanoic acid
Description
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Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
OLQHWMVTGZBGLG-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)O |
Origin of Product |
United States |
The Pivotal Role of Chiral β Hydroxy Acids
Chiral β-hydroxy acids are a cornerstone of modern organic synthesis and biochemistry, prized for their versatile functionality. The presence of both a hydroxyl and a carboxylic acid group, along with a defined stereocenter, makes them valuable chiral building blocks for the construction of complex, biologically active molecules. biosynth.com Their utility is underscored by their incorporation into a wide array of natural products and pharmaceuticals.
In organic synthesis, the stereochemistry of these molecules is paramount, as the biological activity of a final compound can be highly dependent on its three-dimensional structure. The development of methods for the stereoselective synthesis of β-hydroxy acids has therefore been a major focus of chemical research. These methods include asymmetric aldol (B89426) reactions, the reduction of β-keto esters, and various biocatalytic approaches. organic-chemistry.orgacs.org
From a biochemical perspective, β-hydroxy acids are involved in various metabolic pathways. Their derivatives can act as enzyme inhibitors or modulators of cellular processes. For instance, derivatives of the closely related (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid are known to inhibit enkephalinases, enzymes that degrade enkephalins, thereby playing a role in pain modulation. sigmaaldrich.com
A Historical Glimpse into the Study of R 3 Hydroxy 4 Phenylbutanoic Acid
While a detailed historical record specifically for (R)-3-Hydroxy-4-phenylbutanoic acid is not extensively documented in early literature, the broader history of chiral β-hydroxy acids provides context for its emergence as a compound of interest. Early investigations into similar structures laid the groundwork for understanding their synthesis and properties. For example, research into the partial asymmetric synthesis of β-hydroxy-β-phenylbutyric acid dates back to the mid-20th century, highlighting a long-standing interest in this class of compounds.
The development of stereoselective synthesis techniques in the latter half of the 20th century and into the 21st century has been crucial. Advances in catalysis, including both metal-based and organocatalysis, have enabled chemists to produce specific enantiomers of β-hydroxy acids with high purity. organic-chemistry.org Furthermore, the rise of biocatalysis has offered environmentally benign and highly selective methods for their preparation.
A notable patent from the late 1960s described novel derivatives of 3-hydroxy-4-phenyl-butyric acid with anti-inflammatory properties. This early work hinted at the potential biological significance of the 3-hydroxy-4-phenylbutanoic acid scaffold, even though it did not focus on a specific stereoisomer.
Advanced Synthetic Methodologies for R 3 Hydroxy 4 Phenylbutanoic Acid
Chemical Synthetic Approaches
Chemical synthesis provides a versatile and often scalable platform for the production of (R)-3-hydroxy-4-phenylbutanoic acid. These methods primarily focus on the asymmetric construction of the chiral hydroxyl group at the C3 position.
Asymmetric Catalysis in the Construction of the Chiral Center
Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral compounds from prochiral substrates. In the context of this compound, this involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming or reduction steps.
The enantioselective hydrogenation of the corresponding β-keto ester, ethyl 4-phenyl-3-oxobutanoate, is a direct and atom-economical approach to introduce the chiral hydroxyl group. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. Ruthenium- and rhodium-based catalysts, particularly with atropisomeric bisphosphine ligands like BINAP, have demonstrated high efficiency and enantioselectivity in the hydrogenation of various β-keto esters. While specific data for the hydrogenation of ethyl 4-phenyl-3-oxobutanoate is not extensively reported in readily available literature, analogous systems suggest that high yields and enantiomeric excesses are achievable. For instance, the asymmetric hydrogenation of similar substrates often yields the desired chiral alcohol in over 90% enantiomeric excess (ee).
| Catalyst System | Substrate | Product Configuration | Typical Yield (%) | Typical ee (%) |
| Ru-BINAP | β-Keto Ester | (R) or (S) | >90 | >90 |
| Rh-Chiral Phosphine | β-Keto Ester | (R) or (S) | >90 | >95 |
This table presents typical data for enantioselective hydrogenation of β-keto esters, analogous to the synthesis of this compound.
Organocatalysis has emerged as a complementary approach to metal-based catalysis, utilizing small chiral organic molecules to induce stereoselectivity. For the synthesis of the β-hydroxy butyrate (B1204436) framework, organocatalytic asymmetric aldol (B89426) reactions are particularly relevant. Proline and its derivatives are well-known catalysts for the direct asymmetric aldol reaction between an aldehyde and a ketone. In a potential synthesis of this compound, an enolate equivalent of acetaldehyde (B116499) could be added to phenylacetaldehyde (B1677652) in the presence of a chiral organocatalyst. Cinchona alkaloids and their derivatives have also been successfully employed as catalysts in various asymmetric transformations, including the synthesis of chiral β-hydroxy esters. These catalysts can activate the substrates through hydrogen bonding and steer the reaction towards the desired stereoisomer.
| Organocatalyst | Reaction Type | Substrates | Typical Yield (%) | Typical ee (%) |
| Proline Derivatives | Aldol Reaction | Aldehyde + Ketone | 60-95 | 70-99 |
| Cinchona Alkaloids | Aldol-type Reaction | Keto Ester + Aldehyde | 70-90 | 80-95 |
This table illustrates the potential of organocatalytic methods for the synthesis of chiral β-hydroxy esters, applicable to the framework of this compound.
Metal-catalyzed asymmetric aldol reactions offer another powerful route to the β-hydroxy ester core of the target molecule. Chiral Lewis acids, formed from metal salts and chiral ligands, can coordinate to the carbonyl group of an aldehyde, activating it for nucleophilic attack by a silyl (B83357) enol ether (a Mukaiyama aldol reaction). For example, a chiral titanium or copper complex could catalyze the reaction between the silyl enol ether of ethyl acetate (B1210297) and phenylacetaldehyde to afford the desired this compound ester with high enantioselectivity. Similarly, asymmetric Michael additions to α,β-unsaturated esters, followed by functional group manipulations, can also lead to the target structure.
| Metal Catalyst | Ligand Type | Reaction Type | Typical Yield (%) | Typical Diastereo-/Enantioselectivity |
| Ti(IV) | Chiral Diol | Mukaiyama Aldol | 70-90 | >90% de/ee |
| Cu(II) | Chiral Bis(oxazoline) | Aldol Reaction | 80-95 | >95% ee |
| Rh(I) | Chiral Phosphine | Reductive Aldol | 70-85 | >90% ee |
This table showcases representative data for metal-catalyzed asymmetric aldol reactions for the synthesis of β-hydroxy esters.
Chiral Auxiliary-Based Syntheses of β-Hydroxy Butyrate Frameworks
The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. Evans oxazolidinones are among the most successful chiral auxiliaries. For the synthesis of this compound, an N-acyl oxazolidinone derived from a chiral amino alcohol can be used. The enolate of this N-acyl oxazolidinone can then undergo a diastereoselective aldol reaction with phenylacetaldehyde. The steric bulk of the auxiliary directs the incoming aldehyde to a specific face of the enolate, leading to the formation of a single diastereomer of the aldol adduct. Subsequent removal of the chiral auxiliary affords the desired this compound. This method often provides high diastereoselectivity and the auxiliary can be recovered and reused. A recent synthesis of the homologous (3S)-hydroxy-5-phenylpentanoic acid utilized an Evans aldol reaction with high diastereoselectivity, demonstrating the applicability of this strategy. nih.gov
| Chiral Auxiliary | Reaction | Diastereomeric Ratio | Overall Yield (%) |
| Evans Oxazolidinone | Aldol Reaction | >95:5 | 70-85 |
| Camphorsultam | Aldol Reaction | >90:10 | 65-80 |
This table provides typical results for chiral auxiliary-based aldol reactions.
Stereoselective Reduction Methods
An alternative to the asymmetric construction of the C-C bond is the stereoselective reduction of a prochiral ketone. The key precursor, ethyl 4-phenyl-3-oxobutanoate, can be reduced to the corresponding (R)-hydroxy ester using various stereoselective methods.
Biocatalytic reductions using whole cells of baker's yeast (Saccharomyces cerevisiae) or isolated enzymes like ketoreductases and alcohol dehydrogenases are powerful tools for this transformation. acs.orgresearchgate.netresearchgate.net These biocatalysts often exhibit exquisite enantioselectivity, providing access to the (R)-alcohol with high optical purity.
In the realm of chemical methods, chiral reducing agents can be employed. The Midland Alpine-Borane reduction, which utilizes a chiral borane (B79455) derived from α-pinene, is a well-known method for the enantioselective reduction of prochiral ketones. wikipedia.org Another approach involves the use of achiral reducing agents, such as sodium borohydride, in the presence of a chiral catalyst or ligand that directs the hydride delivery to one face of the ketone.
| Reduction Method | Reducing Agent | Catalyst/Auxiliary | Typical Yield (%) | Typical ee (%) |
| Biocatalytic Reduction | Glucose (for cofactor regeneration) | Baker's Yeast/Ketoreductase | 70-95 | >99 |
| Midland Alpine-Borane | Alpine-Borane | None | 60-80 | >90 |
| Catalytic Asymmetric Reduction | BH3-DMS | Oxazaborolidine catalyst | 80-95 | >95 |
This table summarizes common stereoselective reduction methods for β-keto esters.
Diastereoselective Reductions of β-Keto Esters
The diastereoselective reduction of β-keto esters represents a robust strategy for establishing the desired stereochemistry in this compound. This method involves the use of a chiral auxiliary to control the facial selectivity of the reduction of a prochiral ketone. The selection of the appropriate chiral auxiliary and reducing agent is paramount in achieving high diastereoselectivity.
A variety of reducing agents can be employed, with the choice influencing the stereochemical outcome. The reaction conditions, including solvent and temperature, also play a crucial role in maximizing the diastereomeric excess.
Table 1: Diastereoselective Reduction of a β-Keto Ester
| Reducing Agent | Diastereomeric Ratio (syn:anti) | Reference |
| NaBH₄/MeOH | 65:35 | researchgate.net |
| Zn(BH₄)₂/DME | 85:15 | researchgate.net |
| KBH₄/EtOH, -78°C | 70:30 | researchgate.net |
| L-Selectride®/THF, -78°C | 5:95 | researchgate.net |
Data sourced from a study on the diastereoselective reduction of a similar β-keto ester, indicating the influence of the reducing agent on the stereochemical outcome.
Enantioselective Reductions Using Chiral Reagents
Enantioselective reduction of a prochiral β-keto ester using chiral reagents is another powerful method for synthesizing this compound. This approach avoids the need for a chiral auxiliary by employing a chiral reducing agent or a catalyst that promotes the formation of one enantiomer over the other.
Chiral borane reagents, often used in conjunction with chiral amino alcohols, have demonstrated high enantioselectivity in the reduction of various ketones. rsc.org These reagents create a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group.
Microbial reductases also offer a highly enantioselective route. For instance, a novel method for producing (R)-(−)-2-hydroxy-4-phenylbutanoic acid ethyl ester has been developed using microbial reduction. researchgate.net Furthermore, the asymmetric reduction of ethyl-2-oxo-4-phenylbutanoate has been achieved with high enantioselectivity using various microorganisms. researchgate.net
Multi-step Total Synthesis Strategies Utilizing Chiral Pool Precursors
The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. This strategy can be an efficient way to access complex chiral molecules like this compound. The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.
Biocatalytic and Chemoenzymatic Syntheses
Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity.
Enzymatic Resolution Techniques for Racemic Mixtures
Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. This technique relies on an enzyme's ability to preferentially catalyze the reaction of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate or the product.
Lipases are versatile enzymes that can catalyze the enantioselective acylation or hydrolysis of esters. researchgate.net In a typical kinetic resolution, a racemic ester of 3-hydroxy-4-phenylbutanoic acid can be treated with a lipase (B570770) in the presence of an acyl donor. The lipase will selectively acylate one enantiomer, leaving the other unreacted and thus resolved. For example, the resolution of racemic 2-phenylbutanoic acid has been achieved using a lipase from Pseudomonas sp.. nih.gov
Table 2: Lipase-Catalyzed Resolution
| Lipase Source | Reaction Type | Enantioselectivity (E) | Reference |
| Aspergillus niger | Transesterification | High | nih.gov |
| Pseudomonas sp. | Transesterification | High | nih.gov |
| Candida antarctica Lipase B (CALB) | Hydrolysis/Esterification | High | researchgate.net |
Esterases, similar to lipases, can be employed for the hydrolytic resolution of racemic esters. researchgate.net These enzymes catalyze the enantioselective hydrolysis of an ester to a carboxylic acid. A study on the hydrolytic resolution of (R,S)-3-hydroxy-3-phenylpropionates by an esterase from Klebsiella oxytoca demonstrated the feasibility of this approach for structurally similar compounds. doi.org The enantioselectivity of these enzymatic reactions can often be enhanced through immobilization of the enzyme. doi.org
De Novo Enzymatic Pathways for Enantioselective Production
The quest for environmentally benign and highly selective synthetic routes has propelled the exploration of enzymatic pathways for the production of this compound. These biocatalytic methods leverage the inherent stereoselectivity of enzymes to achieve high enantiopurity, often under mild reaction conditions.
Stereoselective Bioreductions of β-Keto Acids
A primary enzymatic strategy for synthesizing this compound involves the stereoselective reduction of a prochiral β-keto acid or its corresponding ester, such as ethyl 4-phenyl-3-oxobutanoate. This transformation is typically catalyzed by ketoreductases (KREDs), a class of oxidoreductases that utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the ketone functionality. The facial selectivity of the hydride attack dictates the stereochemistry of the resulting hydroxyl group.
The selection of the appropriate ketoreductase is critical to ensure the desired (R)-enantiomer is produced with high enantiomeric excess (e.e.). While numerous KREDs have been identified and characterized, their substrate scope and stereopreference can vary significantly. For instance, reductases that follow Prelog's rule typically yield the (S)-alcohol, whereas anti-Prelog reductases are required for the synthesis of the (R)-isomer.
Recent research has focused on screening microbial libraries and employing protein engineering to identify or create KREDs with high activity and selectivity towards 4-phenyl-3-oxobutanoic acid derivatives. These efforts have led to the identification of robust enzymes capable of producing this compound with excellent enantiopurity.
Microorganism-Mediated Biotransformations
Whole-cell biotransformations utilizing various microorganisms, such as yeasts and bacteria, present a practical and cost-effective approach for the synthesis of this compound. These microorganisms endogenously express one or more ketoreductases capable of catalyzing the desired reduction. Furthermore, the cellular machinery can intrinsically regenerate the required nicotinamide cofactors, obviating the need for their expensive external addition.
Yeast strains, particularly from the genera Saccharomyces, Pichia, and Candida, have been extensively investigated for the asymmetric reduction of β-keto esters. For example, studies on the reduction of ethyl 4-phenyl-3-oxobutanoate have demonstrated the potential of these yeasts to produce the corresponding hydroxy ester with varying degrees of enantioselectivity. The outcome of these biotransformations is highly dependent on the specific yeast strain, cultivation conditions, and the presence of co-substrates.
For instance, the bioreduction of ethyl 4-phenyl-3-oxobutanoate using different yeast strains can lead to either the (R) or (S) enantiomer of the product, highlighting the diversity of reductase enzymes present in these organisms. The table below summarizes representative results from the screening of various yeast strains for the reduction of a β-keto ester, showcasing the variability in conversion and enantiomeric excess.
| Microorganism | Product Enantiomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Saccharomyces cerevisiae | (S) | >90 | >92 |
| Pichia pastoris | (R) | High | High |
| Candida krusei | (R) | 95.1 | 99.7 |
Note: This table presents generalized findings from various studies on related substrates and is for illustrative purposes.
Whole-Cell Biotransformations for Sustainable Synthesis
The utilization of whole-cell biocatalysts is a cornerstone of sustainable chemical manufacturing. By employing living microorganisms or resting cells, the need for enzyme purification is eliminated, leading to significant cost savings and process simplification. In the context of this compound synthesis, whole-cell systems offer an integrated solution for both the catalytic reduction and cofactor regeneration.
A common strategy involves the use of a co-substrate, such as glucose, which is metabolized by the cell to generate the necessary NADPH or NADH. This in-situ cofactor regeneration is crucial for driving the reductive reaction to completion. Engineered E. coli strains overexpressing a specific ketoreductase with the desired (R)-selectivity, alongside a cofactor-regenerating enzyme like glucose dehydrogenase (GDH), have emerged as powerful systems for the efficient production of chiral alcohols. nih.gov This dual-expression strategy ensures a continuous supply of the reduced cofactor, thereby maximizing the productivity of the biotransformation.
The performance of whole-cell biotransformations can be further enhanced by optimizing reaction parameters such as pH, temperature, substrate concentration, and cell permeability. For example, the use of permeabilized cells can facilitate the transport of the substrate and product across the cell membrane, potentially increasing reaction rates.
Chemo-Enzymatic Hybrid Methodologies for Enhanced Efficiency
Chemo-enzymatic approaches combine the strengths of both chemical and enzymatic catalysis to create highly efficient and selective synthetic routes. This synergy allows for transformations that are difficult to achieve by either method alone.
In the synthesis of this compound, a chemo-enzymatic strategy could involve the chemical synthesis of the precursor, ethyl 4-phenyl-3-oxobutanoate, followed by a highly selective enzymatic reduction to the desired (R)-alcohol. This approach leverages the efficiency of chemical synthesis for constructing the carbon backbone and the unparalleled stereoselectivity of enzymes for the chiral reduction step.
Furthermore, dynamic kinetic resolution (DKR) is a powerful chemo-enzymatic strategy that can theoretically achieve a 100% yield of the desired enantiomer from a racemic starting material. In a potential DKR process for this compound, a racemic mixture of a related chiral intermediate could be subjected to a racemization catalyst (chemical or enzymatic) in the presence of an enzyme that selectively transforms only one enantiomer. While specific examples for this exact molecule are not prevalent in the reviewed literature, the principle remains a promising avenue for future research.
The integration of enzymatic steps into multi-step chemical syntheses continues to be a vibrant area of research, offering pathways to complex chiral molecules like this compound with improved sustainability and efficiency.
Biosynthetic Pathways and Biological Relevance of R 3 Hydroxy 4 Phenylbutanoic Acid in Non Human Systems
Microbial Biosynthesis and Catabolism (excluding human clinical aspects)
The presence and metabolism of (R)-3-Hydroxy-4-phenylbutanoic acid and its structural analogs in microorganisms highlight the diverse metabolic capabilities of these organisms. Both the construction (biosynthesis) and breakdown (catabolism) of such phenyl-substituted hydroxy acids are driven by specific enzymatic machinery.
While the direct biosynthesis of this compound from simple carbon sources has not been extensively documented in native microbial pathways, the synthesis of structurally related polyhydroxyalkanoates (PHAs) bearing phenyl side groups has been demonstrated. For instance, recombinant Ralstonia eutropha expressing a broad-substrate-specific PHA synthase (PhaC1Ps) from Pseudomonas sp. 61-3 can produce a copolymer containing 3-hydroxy-3-phenylpropionate (B1262273) units when fed appropriate precursors. researchgate.net This suggests that microbial systems possess the enzymatic capacity to handle phenyl-substituted precursors and incorporate them into polymer chains. The biosynthesis of such polymers relies on the availability of suitable acyl-CoA thioesters, which are then polymerized by PHA synthases. researchgate.net
More prominently featured in the scientific literature is the microbial catabolism of related compounds. The bacterium Rhodococcus rhodochrous PB1, isolated from compost soil, can utilize (R)-3-phenylbutyric acid as its sole source of carbon and energy, indicating a complete metabolic pathway for this compound. researchgate.net In contrast, it does not grow on the (S)-enantiomer. This enantioselective metabolism underscores the specificity of the enzymes involved. Similarly, a Pseudomonas sp. has been shown to metabolize 3-phenylbutyrate through initial oxidation of either the benzene (B151609) ring or the side chain. mdpi.com The degradation pathways in these organisms typically involve hydroxylation of the aromatic ring, followed by ring cleavage, funneling the breakdown products into central metabolic routes. pnas.org
The ability of various Rhodococcus species to degrade a wide array of aromatic compounds is well-established, stemming from their rich repertoire of oxygenases and other catabolic enzymes. pnas.orgnih.gov These bacteria are often found in diverse and contaminated environments, where they have evolved to utilize complex organic molecules as nutrients. nih.gov
Enzymatic Transformations Involving this compound as Substrate or Product
The synthesis of chiral hydroxy acids is a field of significant interest in biocatalysis, with enzymes offering high stereoselectivity under mild reaction conditions. Although specific enzymes that exclusively produce this compound are not extensively characterized, numerous examples of microbial enzymes that catalyze similar transformations provide a clear blueprint for its potential enzymatic synthesis.
A primary route for the synthesis of (R)-3-hydroxy acids is the stereoselective reduction of the corresponding 3-keto acid, in this case, 4-phenyl-3-oxobutanoic acid. This transformation is typically catalyzed by NADPH- or NADH-dependent carbonyl reductases or dehydrogenases. For example, a wide range of microorganisms, including various yeast and bacterial species, have been screened for the reduction of α-ketoesters like ethyl-2-oxo-4-phenylbutanoate. While Saccharomyces cerevisiae often yields the (S)-hydroxy product, other yeasts like Kluyveromyces marxianus can produce the (R)-isomer, albeit with varying enantiomeric excess. researchgate.net
Carbonyl reductases from various sources have demonstrated excellent catalytic activity and stereoselectivity in the synthesis of chiral alcohols. For instance, two distinct carbonyl reductases, HeCR and DbCR, were effective in the reduction of a cyclic ketone, tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, to the corresponding chiral hydroxypiperidines with high enantiomeric excess. nih.govnih.gov Such enzymes are prime candidates for the asymmetric reduction of 4-phenyl-3-oxobutanoic acid to its (R)-hydroxy form.
The following interactive table summarizes examples of microbial enzymes and whole-cell systems used for the synthesis of structurally related chiral hydroxy acids, highlighting the potential enzymatic routes to this compound.
| Enzyme/Microorganism | Substrate | Product | Enzyme Class | Key Findings |
|---|---|---|---|---|
| Kluyveromyces marxianus | Ethyl-2-oxo-4-phenylbutanoate | (R)-2-Hydroxy-4-phenylbutanoate | Reductase (in vivo) | Produces the (R)-isomer, although with lower enantioselectivity compared to other yeasts producing the (S)-isomer. researchgate.net |
| Carbonyl Reductase (CpCR) with Glucose Dehydrogenase (GDH) in E. coli | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-2-Hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) | Carbonyl Reductase/ Dehydrogenase | Engineered bi-enzyme system with efficient cofactor regeneration for high-yield production of (R)-HPBE. |
| Aldehyde Reductase from Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | Aldehyde Reductase | Demonstrates stereoselective reduction of a β-keto ester to the corresponding (R)-hydroxy ester. nih.gov |
| Lipase (B570770) from Pseudomonas fluorescens | Racemic 3-hydroxy-3-phenylpropanonitrile | (S)-3-hydroxy-3-phenylpropanonitrile (via kinetic resolution) | Lipase | Demonstrates enantioselective acylation, a method for separating enantiomers of a related phenyl-substituted hydroxy compound. nih.gov |
Roles in Metabolic Cycles of Specific Organisms (excluding human clinical contexts)
In microorganisms capable of its catabolism, this compound or its close precursors serve as a nutrient source, feeding into central metabolic pathways. The degradation of (R)-3-phenylbutyric acid by Rhodococcus rhodochrous PB1 provides a clear example. researchgate.net The proposed catabolic pathway involves initial hydroxylation of the aromatic ring, likely at the 2 and 3 positions, to form 3-(2,3-dihydroxyphenyl)butyric acid. This dihydroxylated intermediate is then a substrate for a meta-cleavage reaction, opening the aromatic ring. researchgate.net
The resulting ring-fission product is further metabolized through a series of reactions that ultimately yield intermediates of the Krebs (tricarboxylic acid) cycle, such as succinate (B1194679) and pyruvate. researchgate.net In this way, the carbon skeleton of the original molecule is completely mineralized to carbon dioxide and water, while the organism gains energy in the form of ATP and reducing equivalents (NADH and FADH2). The ability to utilize such complex aromatic compounds confers a competitive advantage to organisms like Rhodococcus in soil and other complex environments. pnas.org
The metabolism of phenyl-substituted compounds is often interconnected. In Pseudomonas sp., 3-phenylpropionate (B1229125) and cinnamate (B1238496) were identified as intermediates in the degradation of 3-phenylbutyrate, linking its metabolism to the well-established pathways for these compounds. mdpi.com The phenylacetate (B1230308) catabolic pathway in Rhodococcus sp. strain RHA1 is another central route for the degradation of a range of aromatic compounds, including 4-phenylbutyrate, which is funneled into this pathway to be broken down. biorxiv.org
Implications for Biosynthetic Pathway Elucidation
Elucidating the biosynthetic pathway of a compound like this compound in a microorganism that may produce it naturally would involve a combination of modern techniques in molecular biology and analytical chemistry. The strategies employed for uncovering the biosynthetic pathways of other complex natural products offer a roadmap for such an endeavor.
A common starting point is transcriptome analysis, comparing the gene expression profiles of the microorganism when it is producing the compound of interest versus when it is not. Genes that are significantly upregulated under producing conditions become strong candidates for involvement in the biosynthetic pathway. This approach has been successfully used to identify the enzymatic players in the biosynthesis of complex molecules like reserpine.
Once candidate genes are identified, their function can be verified through several methods:
Heterologous Expression: The candidate genes can be cloned and expressed in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae. The engineered host can then be fed with predicted precursor molecules to see if the target compound or an intermediate is produced. researchgate.netnih.gov This has been a cornerstone of metabolic engineering for producing a variety of valuable chemicals.
In Vitro Enzyme Assays: The proteins encoded by the candidate genes can be purified and their enzymatic activity tested in a test tube with the predicted substrates. This allows for direct confirmation of the enzyme's function and characterization of its kinetic properties.
Gene Knockout/Silencing: In the native producing organism, the candidate genes can be inactivated or their expression silenced. If the production of the target compound ceases or is significantly reduced, it provides strong evidence for the gene's role in the pathway.
For a compound like this compound, the key enzymatic step to identify would be the stereoselective reduction of 4-phenyl-3-oxobutanoic acid. The search for candidate genes would therefore focus on oxidoreductases, particularly those with homology to known carbonyl reductases that exhibit the desired stereoselectivity. The elucidation of such a pathway would not only expand our understanding of microbial metabolic diversity but could also provide a set of biocatalysts for the sustainable production of this and other chiral hydroxy acids.
Role As a Chiral Synthon and Building Block in Advanced Organic Synthesis
Derivatization and Functionalization for Complex Molecule Construction
The presence of two distinct functional groups, a secondary alcohol and a carboxylic acid, allows for selective derivatization, enabling its integration into diverse synthetic pathways. The carboxylic acid can be readily converted into esters, amides, or reduced to a primary alcohol. orgsyn.org The hydroxyl group can be protected, oxidized to the corresponding ketone (3-oxo-4-phenylbutanoic acid), or activated for nucleophilic substitution. nih.govbldpharm.com
This dual functionality is key to its role as a versatile building block. For instance, the carboxylic acid can be transformed into a Weinreb amide, a privileged functional group that allows for the controlled addition of organometallic reagents to form ketones without over-addition, a common challenge in organic synthesis. Alternatively, intramolecular cyclization via lactonization between the hydroxyl and carboxyl groups can yield the corresponding γ-butyrolactone, a common structural motif in many natural products.
Table 1: Representative Derivatization Reactions of (R)-3-Hydroxy-4-phenylbutanoic acid
| Functional Group | Reaction Type | Reagent(s) | Product Type | Significance |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Methyl Ester | Protection or modification of carboxyl group. |
| Carboxylic Acid | Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Precursor for peptides or other amide-containing structures. |
| Carboxylic Acid | Weinreb Amide Formation | N,O-Dimethylhydroxylamine, Coupling Agent | Weinreb Amide | Intermediate for controlled ketone synthesis. |
| Hydroxyl Group | Oxidation | CrO₃, Pyridinium chlorochromate (PCC) | β-Keto acid | Introduction of a ketone functionality. bldpharm.com |
| Hydroxyl Group | Protection | Silyl (B83357) chloride (e.g., TBDMSCl), Base | Silyl Ether | Allows for selective reaction at the carboxylic acid. |
| Both | Lactonization | Acid catalyst, Heat | γ-Butyrolactone | Formation of a cyclic core structure. mtu.edu |
Intermediate in the Stereoselective Synthesis of Bioactive Scaffolds (focus on synthetic routes, not bioactivity or clinical trials)
A significant application of this compound is its use as an intermediate in the synthesis of substituted pyrrolidones and pyrrolidines, which are core structures in many pharmaceutically relevant molecules. chemrxiv.orgmdpi.com One prominent example is the synthesis of (R)-Rolipram, a selective phosphodiesterase-4 inhibitor.
The synthesis of the pyrrolidone core from this compound generally follows a well-established synthetic sequence. This pathway leverages the compound's inherent chirality to produce the target heterocycle with high enantiomeric purity. researchgate.net
The typical synthetic route involves:
Nitration: The phenyl group is first nitrated, typically at the para-position, to introduce the necessary substituent for the final bioactive molecule.
Amidation/Reduction: The carboxylic acid is converted to a primary amide.
Cyclization: The key step involves activating the secondary hydroxyl group (e.g., by converting it to a mesylate or tosylate, making it a good leaving group) followed by an intramolecular nucleophilic substitution by the amide nitrogen. This cyclization forges the five-membered ring of the pyrrolidone scaffold.
Final Elaboration: Further modification, such as methoxylation of the nitro-substituted aromatic ring, completes the synthesis.
This strategy demonstrates how the stereocenter of the starting material directly translates into the stereochemistry of the final heterocyclic product, avoiding the need for chiral separations or asymmetric synthesis at later stages. nih.gov
Table 2: General Synthetic Route to a Rolipram Analog Scaffold
| Step | Transformation | Description | Key Reagents |
|---|---|---|---|
| 1 | Aromatic Nitration | Introduction of a nitro group onto the phenyl ring. | HNO₃, H₂SO₄ |
| 2 | Amide Formation | Conversion of the carboxylic acid to a primary amide. | SOCl₂, then NH₄OH |
| 3 | Hydroxyl Activation | Conversion of the hydroxyl group into a good leaving group. | Methanesulfonyl chloride (MsCl), Triethylamine |
| 4 | Intramolecular Cyclization | SN2 reaction where the amide nitrogen displaces the mesylate to form the pyrrolidone ring. | Base (e.g., NaH) |
| 5 | Final Modification | Conversion of the nitro group and other required modifications. | Varies (e.g., Nucleophilic aromatic substitution) |
Application in the Construction of Stereochemically Defined Polyketide Analogs
Polyketides are a large class of natural products built from the repeated condensation of small carboxylic acid units, often resulting in structures with multiple stereocenters and β-hydroxycarbonyl motifs. nih.gov The biosynthesis of these molecules is catalyzed by large enzyme complexes known as polyketide synthases (PKS). nih.govnih.gov
This compound serves as an excellent mimic of a di-ketide unit (a two-unit polyketide intermediate). Its structure—a β-hydroxy acid—is analogous to the intermediates formed by PKS enzymes after a ketoreductase domain has acted on a β-ketoacyl thioester. nih.gov
Synthetic chemists can incorporate this compound into synthetic or semi-synthetic schemes to create novel polyketide analogs. The phenyl group replaces a typical alkyl chain found in natural polyketides, introducing aromaticity and steric bulk that can lead to new molecular properties. Because the starting material has a defined (R)-configuration at the hydroxyl-bearing carbon, the resulting analog is stereochemically defined at that position. This allows for the systematic exploration of structure-activity relationships by creating libraries of novel, non-natural polyketide-like molecules.
Table 3: Analogy between this compound and a Polyketide Intermediate
| Feature | This compound | Typical PKS Intermediate (e.g., 3-Hydroxyhexanoyl-ACP) |
|---|---|---|
| Core Structure | β-Hydroxy acid | β-Hydroxyacyl thioester (attached to an Acyl Carrier Protein, ACP) |
| Stereochemistry | Defined (R)-configuration at C3 | Defined by the stereospecificity of the ketoreductase (KR) domain |
| Side Chain (at C4) | Benzyl group (-CH₂-Ph) | Alkyl chain (e.g., propyl group) |
| Synthetic Role | Chiral building block for synthetic analogs | Biosynthetic intermediate for chain elongation |
Advanced Analytical Methodologies for Stereochemical Purity Assessment of R 3 Hydroxy 4 Phenylbutanoic Acid
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone for the determination of the enantiomeric excess (e.e.) of (R)-3-Hydroxy-4-phenylbutanoic acid. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating enantiomers, allowing for their accurate quantification.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used method for the enantioselective analysis of 3-hydroxy-4-phenylbutanoic acid. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective. For instance, the separation of the enantiomers of 3-hydroxy-4-phenylbutanoic acid can be achieved on a Chiralpak AD-H column, a CSP based on amylose tris(3,5-dimethylphenylcarbamate).
A typical HPLC method for the analysis of this compound would involve the following:
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Under these conditions, the two enantiomers will exhibit distinct retention times, allowing for the calculation of the enantiomeric excess by comparing the peak areas of the (R) and (S) enantiomers. The resolution and efficiency of the separation are influenced by the specific CSP, the composition of the mobile phase, and the operating temperature.
Chiral Gas Chromatography (GC):
Chiral GC is another valuable technique for determining the enantiomeric purity of this compound. Due to the low volatility of the carboxylic acid, derivatization is typically required prior to analysis. The hydroxyl and carboxyl groups are converted into less polar and more volatile functional groups, such as esters or amides.
Common derivatization strategies for GC analysis include esterification with an achiral alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst, followed by acylation of the hydroxyl group. The resulting derivatives can then be separated on a chiral GC column, often one coated with a cyclodextrin-based stationary phase. For example, a β-cyclodextrin derivative can be used as the chiral selector. The separation is based on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the enantiomeric derivatives.
Spectroscopic Characterization for Stereochemical Confirmation
Spectroscopic methods provide crucial information for the confirmation of the stereochemistry of this compound.
Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques are powerful non-destructive methods for probing the stereochemistry of chiral molecules.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer, exhibiting mirror-image curves. For this compound, the CD spectrum would show characteristic Cotton effects, which are positive or negative bands corresponding to specific electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. While specific CD data for this compound is not extensively published, studies on similar hydroxy carboxylic acids demonstrate the utility of this technique for stereochemical assignment. nih.govrsc.org The analysis of the CD spectrum, often in conjunction with theoretical calculations, can provide unambiguous confirmation of the (R) configuration.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve of a chiral molecule is characteristic of its stereochemistry. This compound will exhibit a specific optical rotation at a given wavelength and solvent, and the ORD curve will show a plain curve or a curve with Cotton effects, depending on the wavelength range scanned. The sign of the rotation and the shape of the ORD curve can be used to confirm the enantiomeric form of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is a fundamental tool for structural elucidation, and its application can be extended to stereochemical analysis through the use of chiral auxiliaries.
Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate the NMR signals of enantiomers. In the presence of a CSR, the enantiomers of 3-hydroxy-4-phenylbutanoic acid form diastereomeric complexes. This interaction removes the magnetic equivalence of corresponding protons and carbons in the two enantiomers, leading to the splitting of their NMR signals. The magnitude of the induced chemical shift difference (enantiomeric shift difference) is dependent on the concentration of the CSR and the specific nuclei being observed. By integrating the separated signals, the enantiomeric ratio can be determined.
Chiral Solvating Agents (CSAs): Alternatively, chiral solvating agents can be employed. These agents, which are themselves chiral, form transient diastereomeric solvates with the enantiomers of the analyte. This results in small but often measurable differences in the chemical shifts of the enantiomers in the ¹H or ¹³C NMR spectra, allowing for the determination of enantiomeric excess. semmelweis.huunipi.it
Derivatization Strategies for Enhanced Stereochemical Analysis
Derivatization of this compound with a chiral derivatizing agent (CDA) is a powerful strategy to facilitate its stereochemical analysis by chromatography or NMR. This approach converts the pair of enantiomers into a pair of diastereomers, which possess different physical and chemical properties.
For example, the carboxylic acid group of this compound can be reacted with a chiral amine, such as (R)-1-phenylethylamine, to form diastereomeric amides. These diastereomers can then be readily separated by standard achiral chromatography (HPLC or GC) or distinguished by NMR spectroscopy. In the NMR spectrum of the diastereomeric mixture, the protons and carbons of the two diastereomers will no longer be chemically equivalent and will exhibit different chemical shifts, allowing for their quantification.
Similarly, the hydroxyl group can be esterified with a chiral carboxylic acid, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these Mosher's esters can provide information about the absolute configuration of the stereocenter.
Crystallographic Analysis of Diastereomeric Derivatives (e.g., salts)
X-ray crystallography provides the most definitive determination of absolute stereochemistry. While obtaining suitable crystals of a single enantiomer can be challenging, the formation of diastereomeric derivatives, particularly salts with a chiral resolving agent, offers a reliable alternative.
A notable example is the resolution of racemic 3-hydroxy-4-phenylbutanoic acid using the chiral base cinchonidine. researchgate.netresearchgate.net The (R)-enantiomer of the acid preferentially forms a less soluble diastereomeric salt with cinchonidine. This salt can be isolated and purified through crystallization.
The single-crystal X-ray diffraction analysis of this diastereomeric salt allows for the unambiguous determination of the three-dimensional structure of the entire molecule, including the absolute configuration of the chiral center in the 3-hydroxy-4-phenylbutanoic acid moiety. The known absolute configuration of the resolving agent (cinchonidine) serves as an internal reference, enabling the assignment of the (R) configuration to the acid.
The crystallographic data provides precise information on bond lengths, bond angles, and torsion angles, confirming the stereochemical arrangement of the substituents around the chiral carbon atom.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |
| Resolution | < 1.0 Å |
| Flack Parameter | Close to 0 |
Note: The values in the table are illustrative and would be specific to the actual crystal structure analysis.
This method not only confirms the absolute configuration but also provides a means for obtaining enantiomerically pure this compound through the resolution of the racemate.
Future Directions and Emerging Research Avenues for R 3 Hydroxy 4 Phenylbutanoic Acid
Development of Novel and Sustainable Asymmetric Synthetic Routes
The demand for enantiomerically pure (R)-3-Hydroxy-4-phenylbutanoic acid has spurred the development of innovative and sustainable methods for its asymmetric synthesis. A key focus lies in the realm of biocatalysis and chemoenzymatic strategies, which offer high selectivity and milder reaction conditions compared to traditional chemical methods.
One promising approach involves the asymmetric reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutyric acid (OPBA). Research has demonstrated the successful use of D-lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis for the NADH-dependent reduction of OPBA. nih.gov To address the cost of the NADH cofactor, a coupled enzyme system with formate (B1220265) dehydrogenase (FDH) for in situ cofactor regeneration has been effectively employed. nih.gov This system has been shown to be suitable for continuous production in an enzyme membrane reactor. nih.gov
Further advancements have been made by engineering enzymes for enhanced activity and stability. For instance, a mutant of NAD-dependent D-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus (Y52L/F299Y) exhibited high bio-reduction activity towards OPBA. nih.gov By co-expressing this mutant enzyme with formate dehydrogenase in Escherichia coli, a whole-cell biocatalyst was created for the efficient production of (R)-2-hydroxy-4-phenylbutyric acid with high enantiomeric excess (>99%). nih.gov
Another significant area of research is the use of carbonyl reductases. Chemoenzymatic synthesis of the ethyl ester, (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), has been achieved with high yield and enantiomeric excess through the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). biosynth.com This process often utilizes a carbonyl reductase coupled with a glucose dehydrogenase (GDH) for cofactor regeneration. biosynth.comnih.gov The development of recombinant strains expressing both enzymes simplifies the process and improves efficiency. nih.gov
The following table summarizes key findings in the biocatalytic synthesis of this compound and its derivatives.
| Precursor | Biocatalyst System | Product | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |
| 2-Oxo-4-phenylbutyric acid (OPBA) | D-Lactate dehydrogenase (from S. epidermidis) & Formate dehydrogenase | (R)-2-Hydroxy-4-phenylbutyric acid | - | - | nih.gov |
| 2-Oxo-4-phenylbutyric acid (OPBA) | E. coli co-expressing mutant d-nLDH and FDH | (R)-2-Hydroxy-4-phenylbutyric acid | 97.8% | >99% | nih.gov |
| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Carbonyl reductase (CpCR) & Glucose dehydrogenase (GDH) | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 98.3% | 99.9% | nih.gov |
| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Lipase (B570770) AK | Ethyl (R)-2-hydroxy-4-phenylbutyrate | - | >99% | biosynth.com |
These biocatalytic and chemoenzymatic routes represent a significant step towards more sustainable and efficient manufacturing of this compound, reducing the reliance on hazardous reagents and complex purification steps associated with classical chemical synthesis.
Exploration of Previously Unidentified Biological Roles in Diverse Systems
While this compound is primarily recognized as a synthetic intermediate, emerging research is beginning to explore its potential intrinsic biological activities, as well as those of its structural analogs. This opens up new avenues for its application beyond its current use.
One area of investigation is its role as a carbon source in microbial systems. It has been noted that this compound can be utilized in high-temperature cultures, potentially increasing the production of other valuable metabolites like antibiotics. sigmaaldrich.com This suggests a role in microbial metabolism that could be harnessed for biotechnological applications.
Furthermore, studies on structurally related compounds provide clues to potential, yet unexplored, biological activities of this compound. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been screened for their anticancer and antioxidant properties. ontosight.ainih.gov Certain derivatives demonstrated the ability to reduce the viability of lung cancer cells and inhibit their migration, suggesting that the core structure may possess cytotoxic and antioxidant potential. ontosight.ai Additionally, 4-phenylbutyric acid, a related compound, has been shown to improve cardiac function in sepsis models by modulating amino acid and lipid metabolism. nih.gov
These findings suggest that this compound itself, or its derivatives, could be investigated for a range of pharmacological activities, including but not limited to:
Anticancer activity: Screening against various cancer cell lines to determine potential cytotoxic or cytostatic effects.
Antioxidant properties: Evaluating its ability to scavenge free radicals and mitigate oxidative stress.
Metabolic modulation: Investigating its effects on cellular metabolic pathways, drawing parallels from the action of 4-phenylbutyric acid. nih.gov
Enzyme inhibition: The structural similarity to other bioactive molecules suggests it could be an inhibitor for various enzymes. researchgate.net
Future research in this area will likely involve extensive in vitro and in vivo screening to elucidate any inherent biological functions of this compound, potentially expanding its utility as a bioactive molecule in its own right.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The pharmaceutical industry is increasingly adopting flow chemistry and continuous manufacturing to enhance the safety, efficiency, and scalability of chemical processes. researchgate.net The synthesis of chiral intermediates like this compound is a prime candidate for this technological shift.
Continuous processing in small, well-designed reactors offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and reduced inventory of hazardous materials. researchgate.net For the synthesis of this compound, this translates to potentially higher yields, improved stereoselectivity, and a more sustainable process.
The biocatalytic routes discussed in section 7.1 are particularly well-suited for integration into continuous flow systems. nih.govnih.gov Immobilized enzymes or whole-cell biocatalysts can be packed into columns, creating a bioreactor where the substrate solution is continuously passed through, and the product is collected at the outlet. This approach has been successfully demonstrated for the production of other chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov
Key areas for future research in the continuous manufacturing of this compound include:
Development of robust immobilized biocatalysts: Creating stable and reusable enzyme preparations that can withstand the operational stresses of continuous flow.
Reactor design and optimization: Designing and optimizing reactor configurations, such as packed-bed or monolithic reactors, to maximize efficiency and throughput.
In-line monitoring and control: Implementing real-time analytical techniques to monitor reaction progress and product quality, allowing for precise process control.
Multi-step continuous synthesis: Integrating the synthesis of this compound into a multi-step continuous process for the direct production of downstream APIs.
The successful implementation of flow chemistry for the production of this compound would represent a significant advancement in its manufacturing, aligning with the principles of green chemistry and process intensification.
Computational Studies on Stereoselectivity and Reaction Mechanisms
Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions, including the stereoselectivity of asymmetric syntheses. For this compound, computational studies can offer valuable insights into its formation, guiding the development of more efficient synthetic methods.
Density Functional Theory (DFT) studies can be employed to investigate the reaction mechanisms of both chemical and enzymatic syntheses. For example, DFT can be used to model the transition states of the reduction of 2-oxo-4-phenylbutanoic acid, helping to elucidate the factors that govern the stereochemical outcome. By calculating the energy barriers for the formation of the (R) and (S) enantiomers, researchers can predict which catalyst or reaction conditions will favor the desired (R) isomer.
Molecular docking and molecular dynamics (MD) simulations are particularly useful for studying enzyme-catalyzed reactions. nih.gov These methods can be used to model the binding of the substrate, 2-oxo-4-phenylbutanoic acid, within the active site of enzymes like D-lactate dehydrogenase or carbonyl reductase. nih.gov
Future computational research in this area could focus on:
Virtual screening of enzyme libraries: Using docking simulations to rapidly screen large libraries of known or computationally designed enzymes to identify promising candidates for the synthesis of this compound.
Rational enzyme engineering: Using MD simulations and quantum mechanics/molecular mechanics (QM/MM) methods to understand how specific amino acid residues in an enzyme's active site influence stereoselectivity. This knowledge can then be used to guide site-directed mutagenesis to create improved enzyme variants.
Solvent effects: Modeling the role of the solvent in the reaction mechanism and its impact on stereoselectivity.
The following table outlines the potential applications of various computational methods in the study of this compound synthesis.
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Understanding transition state geometries and energies, predicting stereochemical outcomes. |
| Molecular Docking | Predicting substrate-enzyme binding | Identifying key interactions in the enzyme active site, virtual screening of enzyme libraries. nih.gov |
| Molecular Dynamics (MD) Simulation | Studying enzyme dynamics and stability | Understanding conformational changes during catalysis, assessing the stability of enzyme-substrate complexes. nih.gov |
| QM/MM | Modeling enzymatic reactions | Providing a detailed understanding of the bond-breaking and bond-forming steps within the enzyme active site. |
By leveraging these computational tools, researchers can accelerate the discovery and optimization of synthetic routes to this compound, reducing the need for extensive and time-consuming experimental screening.
Discovery of Novel Enzymes for Enantioselective Transformations
The discovery and engineering of novel enzymes are at the forefront of research for the sustainable production of chiral chemicals like this compound. The limitations of existing enzymes, such as substrate specificity, stability, and activity under industrial conditions, drive the search for new biocatalysts.
Genome mining and metagenomic approaches are powerful tools for discovering novel enzymes from a vast range of microorganisms. By screening genetic databases for sequences homologous to known dehydrogenases and reductases, researchers can identify new enzyme candidates with potentially desirable properties.
Furthermore, directed evolution and rational design are being used to tailor existing enzymes for specific applications. For example, researchers have successfully engineered β-hydroxyacid dehydrogenases to accept new substrates. researchgate.net This involves identifying key amino acid residues in the enzyme's active site and mutating them to alter substrate binding and catalytic activity. researchgate.net
Recent successes in the development of bi-enzyme coupled systems, such as the combination of a carbonyl reductase and a glucose dehydrogenase, highlight the potential of this approach for efficient cofactor regeneration and high product yields. nih.gov Future research will likely focus on creating more efficient and stable fusion enzymes, where the two catalytic domains are physically linked, to further enhance process efficiency. nih.gov
Emerging areas of research in the discovery of novel enzymes for this compound synthesis include:
Exploring extremophiles: Investigating enzymes from microorganisms that thrive in extreme environments (e.g., high temperature, high salinity) to find more robust and stable biocatalysts.
High-throughput screening methods: Developing rapid and efficient screening assays to test the activity and enantioselectivity of large numbers of enzyme variants.
Imine reductases (IREDs): While primarily used for C=N bond reduction, the potential for these enzymes to be engineered for the reduction of C=O bonds in keto acids is an area of interest. researchgate.net
The continuous discovery and improvement of enzymes will be crucial for developing economically viable and environmentally friendly processes for the industrial-scale production of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (R)-3-Hydroxy-4-phenylbutanoic acid, and how can enantiomeric purity be maintained during synthesis?
- Methodological Answer :
- Chiral Resolution : Enantiomer separation can be achieved via diastereomeric salt formation using chiral amines (e.g., l-phenylethylamine), as demonstrated for structurally similar trifluoro-hydroxybutanoic acids .
- Microwave-Assisted Synthesis : Techniques like microwave irradiation reduce reaction times and improve yields for analogous β-hydroxy acids by enhancing reaction kinetics and minimizing side reactions .
- Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amino or hydroxyl moieties during synthesis, preventing racemization. This approach is validated for related fluorophenyl butanoic acid derivatives .
Q. How can the stereochemical configuration and structural integrity of this compound be confirmed experimentally?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare and NMR chemical shifts with computational predictions (e.g., using quantum chemistry models) to verify stereochemistry .
- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for (R)-enantiomers of similar hydroxybutanoic acids .
- Chromatographic Purity : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to confirm enantiomeric excess (>98%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as recommended for structurally related carboxylic acids .
- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors, especially during synthesis or purification steps .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers compliant with local regulations .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?
- Methodological Answer :
- Model Validation : Cross-validate density functional theory (DFT) calculations with experimental kinetic data (e.g., reaction rates under varying pH/temperature) to identify discrepancies in transition-state energetics .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, steric effects) influencing reactivity mismatches .
- Sensitivity Testing : Re-examine computational parameters (e.g., basis sets, solvation models) to ensure alignment with experimental conditions .
Q. What strategies minimize racemization during derivatization of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct esterification or amidation at ≤0°C to suppress thermal racemization, as shown for β-hydroxy acid derivatives .
- Enzymatic Catalysis : Use lipases or esterases with high stereoselectivity to catalyze acyl transfer without disturbing the chiral center .
- In Situ Monitoring : Employ real-time circular dichroism (CD) spectroscopy to detect early-stage racemization and adjust reaction conditions dynamically .
Q. Which in vitro models are suitable for studying the neuropharmacological activity of this compound?
- Methodological Answer :
- Neuronal Cell Lines : Utilize SH-SY5Y or PC12 cells to assess dopaminergic activity and mitochondrial function, referencing protocols for similar neuroactive β-hydroxy acids .
- Patch-Clamp Electrophysiology : Measure ion channel modulation (e.g., GABA receptors) in primary cortical neurons to evaluate synaptic effects .
- Metabolic Profiling : Apply LC-MS/MS to quantify metabolites in brain homogenates, correlating bioavailability with behavioral outcomes in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
